molecular formula C10H15BrN4O2 B2864564 tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1251002-97-7

tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate

货号: B2864564
CAS 编号: 1251002-97-7
分子量: 303.16
InChI 键: HLJXWJWZHWZDCJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Triazolopyrazine Chemistry

The synthesis of triazolopyrazines traces its origins to mid-20th century heterocyclic chemistry innovations. Early work by Lovelette and coworkers (1968) established foundational condensation protocols using 4,5-diamino-1,2,3-triazoles and 1,2-dicarbonyl compounds, achieving 30–35% yields of 1H-1,2,3-triazolo[4,5-b]pyrazines through three-component reactions. This methodology introduced three-point diversity through variable triazole substituents and diketone components, though limitations emerged in handling asymmetric diketones due to isomer mixtures.

A paradigm shift occurred with Wentrup’s 1980 thermolytic approach, generating 1,2,3-triazolo[1,5-a]pyrazines via 400°C pyrolysis of 5-(2-pyrazinyl)tetrazoles. Despite modest 20% yields, this demonstrated the viability of intramolecular diazo cyclizations for constructing the fused system. Subsequent advances addressed synthetic challenges through:

Methodological Evolution Key Features Yield Range
Condensation (Lovelette) Three-component reaction 30–35%
Thermolysis (Wentrup) Diazocyclization pathway 20%
Solid-phase synthesis (Raghavendra) Traceless resin-based strategy 33–62%
Copper-catalyzed cycloaddition (Koguchi) [3+2] alkyne-azide click chemistry 80%

Jug’s 1995 oxazolone-diaminomaleonitrile annulation introduced atom-efficient access to substituted derivatives, while Trcek’s sequential cyclizations enabled complex polyheterocyclic architectures. The 2010s saw diversification into microwave-assisted and flow chemistry approaches, though many methods still require optimization for industrial scalability.

Significance in Heterocyclic Chemistry Research

The triazolo[1,5-a]pyrazine system occupies a strategic niche in heterocyclic research due to:

  • Bioisosteric Potential : Serves as purine analog with enhanced metabolic stability compared to imidazo[4,5-b]pyrazines
  • Three-Dimensional Complexity : Fused rings provide rigid scaffold for spatial orientation of pharmacophores
  • Synthetic Versatility : Tolerance for nucleophilic/electrophilic substitution at C-3, C-6, and N-1 positions
  • Electron-Deficient Character : Enables π-π stacking with aromatic amino acids in enzyme binding pockets

Recent studies highlight its utility across multiple domains:

Medicinal Applications

  • Anticancer: 3-Trifluoromethyl derivatives show IC~50~ = 6.587–11.10 µM against HT-29 colon cancer
  • Antibacterial: Triazolo[4,3-a]pyrazines exhibit MIC~90~ = 2–8 µg/mL against S. aureus
  • CNS Targeting: Tert-butyl carbamates demonstrate blood-brain barrier permeability

Materials Science

  • Electron-transport layers in OLEDs
  • Ligands for transition metal catalysis

The tert-butyl 3-bromo derivative exemplifies structure-property tunability, where bromine enables cross-coupling reactions while the carbamate protects amine functionality during synthesis.

Comparative Analysis with Triazolo[4,3-a]Pyrazine Systems

While sharing a fused triazole-pyrazine core, positional isomerism creates distinct physicochemical and biological profiles:

Property Triazolo[1,5-a]Pyrazine Triazolo[4,3-a]Pyrazine
Aromaticity Higher π-deficiency Moderate conjugation
Synthetic Accessibility Requires multistep sequences One-pot hydrazine cyclizations
Bioactivity Predominantly anticancer Antibacterial focus
Metabolic Stability t~1/2~ = 8.2 h (rat plasma) t~1/2~ = 4.7 h (rat plasma)
Dipole Moment 5.2 Debye 3.8 Debye

Electronic differences stem from triazole ring orientation – the system’s adjacent nitrogens create a stronger electron-withdrawing effect, enhancing hydrogen-bond acceptor capacity. This makes it preferable for kinase inhibition applications where backbone amide interactions are critical. Conversely, isomers show superior bacterial membrane penetration due to reduced polarity.

Research Trajectory and Current Knowledge Gaps

Despite advances, key challenges persist in triazolopyrazine chemistry:

Synthetic Limitations

  • Low yields in classical condensation/thermolysis (<40%)
  • Limited enantioselective methods for chiral derivatives
  • Harsh conditions for tert-butyl carbamate deprotection

Biological Understanding

  • Mechanism of action for anticancer derivatives remains unclear
  • Structure-permeability relationships across biological barriers
  • Metabolic fate of halogenated variants (e.g., 3-bromo substituents)

Computational Gaps

  • Accurate prediction of solid-state packing for crystal engineering
  • QSAR models correlating substituent effects with bioactivity

Emerging opportunities include:

  • Photopharmacology : Developing photoswitchable derivatives through azologization
  • PROTAC Design : Utilizing the scaffold as E3 ligase-binding warheads
  • Covalent Inhibition : Leveraging 3-bromo substituents for targeted cysteine modification

属性

IUPAC Name

tert-butyl 3-bromo-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-4-5-15-7(6-14)8(11)12-13-15/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJXWJWZHWZDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(N=N2)Br)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学研究应用

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and processes. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development. Industry: It finds applications in the production of specialty chemicals and materials due to its unique structural features.

作用机制

The mechanism by which tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate exerts its effects depends on its molecular targets and pathways involved. The bromine atom can act as a leaving group in substitution reactions, while the triazolopyrazine ring can interact with various biological targets, influencing enzymatic activities and signaling pathways.

相似化合物的比较

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₆BrN₃O₂
  • Molecular Weight : 302.17 g/mol
  • CAS Number : 1196154-25-2
  • Physical Form : White solid (purity ≥97%) .
  • Synthesis : Prepared via bromination of tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate using N-bromosuccinimide (NBS) in dichloromethane (DCM), followed by silica gel column chromatography .

This brominated triazolopyrazine derivative is a key intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions due to its reactive C-Br bond .

Comparison with Structural Analogs

Structural Features and Modifications

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 3-Bromo C₁₁H₁₆BrN₃O₂ 302.17 1196154-25-2 Reactive bromine for cross-coupling; solid
tert-Butyl 3-bromo-6,7-dihydro-2-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 3-Bromo, 2-Methyl C₁₂H₁₈BrN₃O₂ 316.19 1301714-08-8 Methyl substituent increases steric hindrance
tert-Butyl 3-(furan-3-yl)-6-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate 3-Furan-3-yl, 6-Hydroxymethyl C₁₅H₂₀N₄O₄ 320.34 1341038-89-8 Hydroxymethyl enhances hydrophilicity; furan alters electronic properties
tert-Butyl 2-amino-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 2-Amino, 4-Methyl C₁₂H₂₀N₄O₂ 252.31 2306269-66-7 Amino group enables nucleophilic reactions
(R)-tert-Butyl 3-bromo-6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 3-Bromo, 6-Isopropyl C₁₅H₂₂BrN₃O₂ 356.26 N/A Chiral isopropyl group impacts biological activity

生物活性

Tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, supported by relevant research findings and data tables.

  • Molecular Formula : C10H15BrN4O2
  • Molecular Weight : 303.16 g/mol
  • CAS Number : 1251002-97-7
  • IUPAC Name : this compound

This compound is characterized by the presence of a bromine atom and a triazole ring structure, which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylic acid with tert-butyl alcohol in the presence of a brominating agent. The general reaction scheme can be summarized as follows:

6 7 Dihydro 1 2 3 triazolo 1 5 a pyrazine 5 4H carboxylic acid+tert butyl alcoholBrtert butyl 3 bromo 6 7 dihydro 1 2 3 triazolo 1 5 a pyrazine 5 4H carboxylate\text{6 7 Dihydro 1 2 3 triazolo 1 5 a pyrazine 5 4H carboxylic acid}+\text{tert butyl alcohol}\xrightarrow{\text{Br}}\text{tert butyl 3 bromo 6 7 dihydro 1 2 3 triazolo 1 5 a pyrazine 5 4H carboxylate}

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro studies have shown that related triazole derivatives possess activity against various bacterial strains. The agar-well diffusion method has been employed to assess their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainZone of Inhibition (mm)
Compound AS. aureus15
Compound BE. coli20
Tert-butyl 3-bromo...TBDTBD

Anticancer Potential

The compound's structure suggests potential activity against cancer cells. Similar triazole-based compounds have been investigated for their ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : Triazoles may interfere with cell signaling pathways involved in proliferation and survival of cancer cells .

Kinase Inhibition

Given the role of kinases in cancer progression and other diseases, compounds like this compound could exhibit kinase inhibitory properties. For example:

  • Inhibition Studies : Preliminary studies indicate that similar compounds can inhibit key kinases involved in cell signaling pathways associated with cancer .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

  • Study on Antimicrobial Efficacy : A study published in MDPI assessed the antibacterial effectiveness of various triazole derivatives against common pathogens. The results indicated that certain derivatives displayed promising antibacterial activity .
  • Anticancer Activity Research : Research highlighted the potential of triazole compounds in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Multi-step syntheses typically involve halogenation of precursor pyrazine derivatives. For example, bromine substitution (as in the target compound) may proceed via nucleophilic aromatic substitution (SNAr) using tert-butyl carbamate-protected intermediates under anhydrous conditions. Catalysts like Pd(PPh₃)₄ or CuI are often employed for cross-coupling reactions .
  • Key Variables : Temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of brominating agents (e.g., NBS or Br₂). Yields range from 40–70% depending on purification techniques (e.g., column chromatography vs. recrystallization) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Peaks for tert-butyl protons (~1.4 ppm, singlet) and dihydro-pyrazine protons (3.2–4.5 ppm, multiplet). Bromine’s electronegativity deshields adjacent protons, causing downfield shifts .
  • ¹³C NMR : Carbonyl carbons (C=O) at ~155 ppm; triazole carbons appear at 120–140 ppm .
    • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 302.17 (C₁₁H₁₆BrN₃O₂) with fragmentation patterns indicating loss of tert-butyl (-56 Da) and CO₂ (-44 Da) .

Q. What are the optimal storage conditions to prevent decomposition?

  • Stability : Store at 2–8°C in airtight, moisture-free containers. Avoid light exposure due to potential photodegradation of the triazole ring. Shelf life exceeds 12 months under these conditions .

Advanced Research Questions

Q. How does bromine substitution at position 3 influence reactivity compared to chloro or iodo analogs?

  • Reactivity Trends :

SubstituentElectrophilicityCross-Coupling Efficiency
BrModerateSuzuki: 60–75% yield
ClLowNegishi: <50% yield
IHighBuchwald-Hartwig: >80%
  • Bromine balances reactivity and stability, making it suitable for palladium-mediated couplings (e.g., with arylboronic acids). Chloro analogs require harsher conditions (e.g., 100°C, 24h) .

Q. What computational methods (DFT, molecular docking) predict biological targets for this compound?

  • DFT Studies : Optimized geometries reveal electron-deficient triazole rings, favoring interactions with ATP-binding pockets (e.g., kinase inhibitors). HOMO-LUMO gaps (~4.5 eV) suggest redox stability .
  • Docking Simulations : High affinity (ΔG < −8 kcal/mol) for cyclin-dependent kinases (CDK2/CDK6) due to hydrogen bonding with hinge regions (PDB: 1HCL) .

Q. How can contradictory data on reaction yields be resolved through mechanistic studies?

  • Case Study : Discrepancies in Suzuki-Miyaura coupling yields (60% vs. 75%) may stem from trace moisture deactivating catalysts.
  • Mitigation :

Pre-dry solvents (MgSO₄, molecular sieves).

Use Pd(OAc)₂ with SPhos ligand for moisture tolerance.

Monitor reaction progress via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) .

Q. What strategies enable regioselective functionalization of the triazole ring?

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the triazole N-H, followed by quenching with electrophiles (e.g., MeOTf for methylation).
  • Protection/Deprotection : Boc-protect the pyrazine nitrogen to direct reactivity to the triazole moiety .

Data Contradiction Analysis

Q. Why do solubility values vary across studies (DMSO vs. methanol)?

  • Solubility Data :

SolventSolubility (mg/mL)Source
DMSO>10PubChem
Methanol3.3GLPBIO
  • Explanation : Higher DMSO solubility arises from its strong dipolar aprotic nature, stabilizing the carboxylate group. Methanol’s proticity reduces solubility due to hydrogen-bond competition .

Methodological Recommendations

  • Purification : Use reverse-phase HPLC (C18 column, 70:30 H₂O/ACN) for >95% purity.
  • Toxicity Screening : Prioritize Ames tests for mutagenicity given the triazole’s potential DNA intercalation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。